

Assessing the selectivity of SH1573 for mIDH2 over wtIDH2/mIDH1

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Compound of Interest		
Compound Name:	SH1573	
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SH1573: A Potent and Selective Inhibitor of Mutant IDH2

A comprehensive analysis of **SH1573**'s selectivity for mutant isocitrate dehydrogenase 2 (mIDH2) over its wild-type counterpart (wtIDH2) and the related mutant IDH1 (mIDH1) reveals its potential as a targeted therapeutic agent. This guide provides a detailed comparison of **SH1573** with other relevant inhibitors, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

SH1573 is a novel, orally active small-molecule inhibitor designed to target mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Specifically, it has demonstrated strong and selective inhibitory activity against the mIDH2 R140Q protein, a common mutation found in various cancers, including acute myeloid leukemia (AML).[1][3] The therapeutic rationale behind inhibiting mIDH2 lies in its gain-of-function neomorphic activity, which leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5][6] SH1573 effectively reduces the production of 2-HG in both cellular and animal models, thereby promoting the differentiation of cancer cells.[1]

Comparative Selectivity Profile of SH1573

The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. **SH1573** exhibits a highly selective inhibition profile for mIDH2



over wtlDH2 and mIDH1.

Compound	Target	IC50 (nM)	Selectivity (Fold) vs. mIDH2 R140Q
SH1573	mIDH2 R140Q	4.78[1]	-
mIDH2 R172K	14.05[1]	0.34	
wtIDH2	196.2[1]	41.0	_
mIDH1 R132H	>100,000[1]	>20,920	_
wtIDH1	>100,000[1]	>20,920	_
Enasidenib (AG-221)	mIDH2 R140Q	100[7][8]	-
mIDH2 R172K	400[7]	0.25	
wtIDH2	1,800[8]	18.0	_
mIDH1 R132H	48,400[8]	484	_
wtIDH1	450[8]	4.5	_
Ivosidenib (AG-120)	mIDH1 R132H	12[9]	N/A
wtIDH1	24-71[10]	N/A	

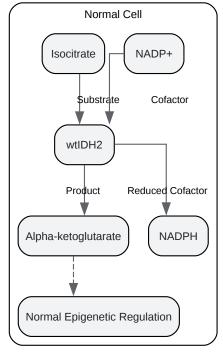
Note: A higher fold selectivity indicates greater specificity for the target enzyme.

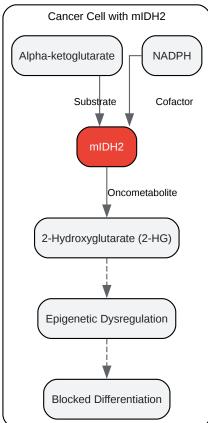
As the data illustrates, **SH1573** is significantly more potent against the mIDH2 R140Q mutant than Enasidenib (AG-221), a clinically approved mIDH2 inhibitor.[8] Furthermore, **SH1573** displays remarkable selectivity, with no significant inhibition of mIDH1 and wtIDH1 observed even at high concentrations.[1] Ivosidenib (AG-120), an mIDH1 inhibitor, is included for comparative purposes to highlight the distinct selectivity profiles of these targeted therapies.[9] [11]

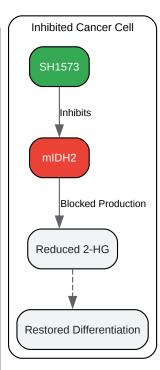
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of IDH2 and the experimental workflow for assessing inhibitor selectivity.

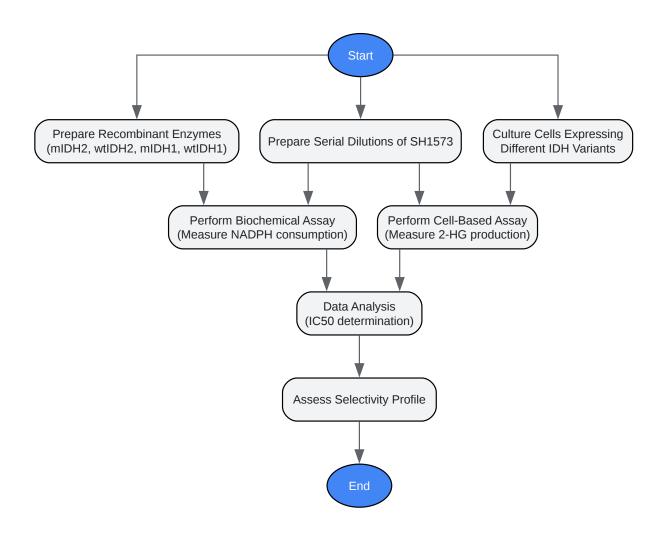












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